(3-Chloropropyl)sulfamoyl Chloride

Solubility Reaction Medium Design Aqueous Biphasic Systems

(3-Chloropropyl)sulfamoyl chloride (CAS 42065-72-5), with the molecular formula C₃H₇Cl₂NO₂S and a molecular weight of 192.06 g/mol, is a member of the N-alkylsulfamoyl chloride class. Characterized as a colorless to brown liquid , this compound features both a sulfamoyl chloride group and a terminal 3-chloropropyl chain, making it a versatile intermediate for introducing sulfonamide functionalities while retaining a further alkylation handle.

Molecular Formula C3H7Cl2NO2S
Molecular Weight 192.06 g/mol
CAS No. 42065-72-5
Cat. No. B1426127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloropropyl)sulfamoyl Chloride
CAS42065-72-5
Molecular FormulaC3H7Cl2NO2S
Molecular Weight192.06 g/mol
Structural Identifiers
SMILESC(CNS(=O)(=O)Cl)CCl
InChIInChI=1S/C3H7Cl2NO2S/c4-2-1-3-6-9(5,7)8/h6H,1-3H2
InChIKeyCVFWTKBRRTYVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (3-Chloropropyl)sulfamoyl Chloride (CAS 42065-72-5): A Key Bifunctional Alkylsulfamoyl Chloride Intermediate


(3-Chloropropyl)sulfamoyl chloride (CAS 42065-72-5), with the molecular formula C₃H₇Cl₂NO₂S and a molecular weight of 192.06 g/mol, is a member of the N-alkylsulfamoyl chloride class . Characterized as a colorless to brown liquid , this compound features both a sulfamoyl chloride group and a terminal 3-chloropropyl chain, making it a versatile intermediate for introducing sulfonamide functionalities while retaining a further alkylation handle . Its predicted storage, handling, and reactivity profile, distinct from simpler N-alkylsulfamoyl chlorides, necessitates a thorough understanding of its specific properties for successful research and industrial application.

Why N-Alkylsulfamoyl Chlorides Are Not Interchangeable: Lessons from Solubility and Reactivity


The sulfamoyl chloride functional group can be deceptively similar across different N-alkyl derivatives, but their physicochemical properties and reaction kinetics are dominated by the N-substituent. A direct comparison of water solubility illustrates this dramatically: N-methylsulfamoyl chloride is freely soluble at 110 g/L, whereas (3-chloropropyl)sulfamoyl chloride exhibits a drastically lower solubility of 8.8 g/L . This 12.5-fold difference alone makes substituting one for the other in aqueous or biphasic reaction systems impossible without fundamentally altering mass transfer, reaction rates, and workup procedures. Furthermore, kinetic studies show that variations in the N-substituent can cause up to a million-fold difference in the reaction rates of sulfamoyl chlorides with anilines, a finding that directly prohibits the assumption of equivalent reactivity within this compound class [1].

Quantitative Differentiation of (3-Chloropropyl)sulfamoyl Chloride: A Comparative Analysis


Water Solubility: A 12.5-Fold Reduction Compared to N-Methylsulfamoyl Chloride

The water solubility of (3-chloropropyl)sulfamoyl chloride is 8.8 g/L at 25 °C, which is 12.5 times lower than that of N-methylsulfamoyl chloride (110 g/L at 25 °C) . This stark contrast, driven by the hydrophobic 3-chloropropyl chain, is a critical factor for any chemistry involving aqueous phases.

Solubility Reaction Medium Design Aqueous Biphasic Systems

Physical-Chemical Properties: Boiling Point and Density as Purity and Process Control Benchmarks

The predicted boiling point of (3-chloropropyl)sulfamoyl chloride is 283.8±42.0 °C at 760 Torr, which is substantially higher than the 188.9±23.0 °C predicted for N-methylsulfamoyl chloride . The density of the target compound is 1.469±0.06 g/cm³, compared to 1.501±0.06 g/cm³ for the N-methyl analogue . These differences serve as quantitative benchmarks for confirming product identity and purity via GC or other analytical methods.

Physicochemical Characterization Distillation Quality Control

Synthesis Yield: A Reported Quantitative Yield Offering Economic Viability

A patent literature method from US2009/42867 describes the synthesis of (3-chloropropyl)sulfamoyl chloride from 3-chloropropylamine hydrochloride and sulfuryl chloride in acetonitrile, reporting a quantitative yield (100%) upon evaporative workup . While the yields of other N-alkylsulfamoyl chlorides are frequently described as low in older processes (with side reactions like chlorination dominating for long-chain amines), this specific procedure demonstrates a uniquely efficient access point to this compound.

Process Chemistry Cost-Efficiency Patent Synthesis

N-Substituent Effect on Reactivity: A Million-Fold Rate Variation in the Class

A kinetic study on the anilinolysis of various sulfamoyl chlorides revealed a ca. 10⁶-fold rate difference between PhNHSO₂Cl and (PhCH₂)₂NSO₂Cl when reacting with p-anisidine in chloroform at 25 °C [1]. While (3-chloropropyl)sulfamoyl chloride was not a specific substrate in this study, the data establish a class-level inference that the N-substituent exerts a dominant and enormous influence on electrophilic reactivity at the sulfur center.

Reaction Kinetics Structure-Activity Relationship Mechanistic Chemistry

Procurement-Driven Application Scenarios for (3-Chloropropyl)sulfamoyl Chloride


Synthesis of Bifunctional Sulfonamide Intermediates with an Alkylation Handle

The defining structural feature of this compound is its dual reactivity: the sulfamoyl chloride group reacts with amines or alcohols to form sulfonamide or sulfamate bonds, while the terminal 3-chloropropyl chain remains available for a secondary nucleophilic substitution . This is an ideal procurement choice for medicinal chemistry programs building libraries of N-alkylated sulfonamides where the linker length and the presence of a leaving group are critical design elements.

Development of Water-Sensitive or Biphasic Reaction Processes

With a water solubility of only 8.8 g/L compared to 110 g/L for N-methylsulfamoyl chloride, this compound is significantly more compatible with water-sensitive or biphasic reaction conditions . It should be prioritized for process development where the reagent is dissolved in an organic phase and slow hydrolysis is a concern, offering a practical operational advantage over more water-soluble alternatives.

Cost-Efficient Pilot-Scale Production of Advanced Intermediates

The documented synthesis in US2009/42867 results in a quantitative yield of (3-chloropropyl)sulfamoyl chloride from readily available starting materials . For procurement managers and process chemists scaling up the production of a downstream active pharmaceutical ingredient (API) or agrochemical, this high-yielding route makes the compound a promising, economically viable candidate for bulk sourcing.

Physicochemical and Analytical Standard for Advanced Intermediate Characterization

The distinct predicted boiling point (283.8 °C) and density (1.469 g/cm³) provide clear, measurable benchmarks for quality control . Analytical laboratories and quality assurance teams should specify these values when ordering this compound to distinguish it from common degradants or similar N-alkylsulfamoyl chlorides like the N-methyl derivative, ensuring supply chain integrity.

Technical Documentation Hub

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